molecular formula C10H16N2O4S2 B5425484 4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE

4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE

Cat. No.: B5425484
M. Wt: 292.4 g/mol
InChI Key: PLGPAHMSHJKPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and have been used in various fields such as medicine, agriculture, and industry. This compound is structurally characterized by the presence of a methanesulfonamido group and a propylbenzene sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE typically involves the reaction of methanesulfonyl chloride with N-propylbenzene-1-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE is unique due to the presence of both methanesulfonamido and propylbenzene sulfonamide groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(methanesulfonamido)-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S2/c1-3-8-11-18(15,16)10-6-4-9(5-7-10)12-17(2,13)14/h4-7,11-12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGPAHMSHJKPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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